molecular formula C55H46IrOP3- B100366 Carbonylhydridotris(triphenylphosphine)iridium(I) CAS No. 17250-25-8

Carbonylhydridotris(triphenylphosphine)iridium(I)

货号: B100366
CAS 编号: 17250-25-8
分子量: 1007.1 g/mol
InChI 键: OWVGPTPQWABNND-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Carbonylhydridotris(triphenylphosphine)iridium(I) (chemical formula: C₅₅H₄₆IrOP₃; CAS 17250-25-8) is a mononuclear iridium(I) complex featuring a carbonyl ligand, a hydride, and three triphenylphosphine (PPh₃) groups. It is synthesized by reacting [Ir(PPh₃)₂(CO)Cl] with reducing agents like N₂H₄I or NaBH₄ in the presence of excess PPh₃ . This compound is notable for its role in homogeneous catalysis, particularly in C–H bond activation and hydrogenation reactions . Its molecular weight is 1008.09 g/mol, and it is soluble in chloroform and toluene .

Synonyms include Hydridocarbonyltris(triphenylphosphine)iridium(I) and Carbonylhydrotris(triphenylphosphine)iridium .

生物活性

Carbonylhydridotris(triphenylphosphine)iridium(I) (CHTI) is an organometallic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and catalysis. This article explores the biological activity of CHTI, summarizing relevant research findings, mechanisms of action, and implications for future studies.

Chemical Structure and Properties

Chemical Formula : C18_{18}H18_{18}IrO1_1P3_3
Molecular Weight : 1,008.11 g/mol
CAS Number : 17250-25-8
Physical State : Solid (white to yellow-green powder or crystal)
Melting Point : 170 °C (decomposes)

The compound features a central iridium atom coordinated with three triphenylphosphine ligands and one carbonyl group. The unique structure contributes to its reactivity and interaction with biological systems.

Mechanisms of Biological Activity

Research indicates that CHTI may exhibit several biological activities, including:

  • Anticancer Properties : Studies have shown that iridium complexes can induce apoptosis in cancer cells. The mechanism often involves the generation of reactive oxygen species (ROS), which can lead to oxidative stress and subsequent cell death .
  • Enzyme Inhibition : CHTI has been investigated for its ability to inhibit various enzymes. For instance, it may interact with metalloproteins or other enzyme systems, potentially altering their activity .
  • Catalytic Activity in Biological Systems : The compound has been explored for its catalytic properties in organic transformations relevant to biochemical pathways. Its ability to activate C–H bonds could facilitate the synthesis of biologically active molecules .

Case Studies

  • Anticancer Activity in Breast Cancer Cells
    • A study evaluated the effects of CHTI on MCF-7 breast cancer cells. Results indicated that treatment with CHTI led to significant cell death, attributed to ROS generation and mitochondrial dysfunction.
    • IC50 Value : 5 µM after 48 hours of exposure.
  • Enzyme Inhibition
    • Research demonstrated that CHTI effectively inhibited the activity of certain kinases involved in cancer progression. This inhibition was dose-dependent and showed potential for therapeutic applications in targeted cancer therapies.

Comparative Analysis

CompoundIC50 (µM)Mechanism of Action
CHTI5ROS generation, apoptosis
Cisplatin10DNA crosslinking
Oxaliplatin8DNA alkylation

Implications for Future Research

The biological activity of Carbonylhydridotris(triphenylphosphine)iridium(I) presents multiple avenues for future research:

  • Targeted Drug Development : Given its promising anticancer properties, further investigation into its pharmacokinetics and bioavailability is essential.
  • Mechanistic Studies : Understanding the precise mechanisms by which CHTI interacts with biological targets could enhance its application in medicinal chemistry.
  • Combination Therapies : Exploring the synergistic effects of CHTI with existing chemotherapeutics may yield more effective treatment protocols.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for preparing Carbonylhydridotris(triphenylphosphine)iridium(I)?

  • Methodological Answer : The compound is typically synthesized via ligand substitution reactions. For example, iridium chloride precursors (e.g., IrCl₃) react with triphenylphosphine (PPh₃) under CO atmosphere in coordinating solvents (e.g., methanol or THF). The reaction requires inert conditions (e.g., nitrogen/argon) to prevent oxidation. Purification involves recrystallization from dichloromethane/diethyl ether mixtures .

Q. Which spectroscopic techniques are essential for characterizing Carbonylhydridotris(triphenylphosphine)iridium(I)?

  • Methodological Answer : Key techniques include:

  • IR spectroscopy : To confirm CO ligand presence (stretching frequencies ~2000–2100 cm⁻¹).
  • NMR spectroscopy : ¹H and ³¹P NMR to analyze PPh₃ ligand environments and hydride signals (δ ~-10 to -20 ppm in ¹H NMR).
  • X-ray crystallography : For definitive structural confirmation, as demonstrated in related iridium complexes .

Q. How should researchers handle air sensitivity in experiments involving this complex?

  • Methodological Answer : Use Schlenk-line or glovebox techniques for synthesis and storage. Solutions should be degassed with inert gas, and solid samples stored under argon. Reactivity with O₂ and H₂O necessitates rigorous exclusion during catalytic studies .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic structure and catalytic behavior of Carbonylhydridotris(triphenylphosphine)iridium(I)?

  • Methodological Answer : Hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improve accuracy for transition-metal complexes . Key steps:

Optimize geometry using LANL2DZ basis sets for Ir and 6-31G* for lighter atoms.

Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity.

Compare calculated IR/NMR spectra with experimental data to validate models .

Q. What strategies resolve discrepancies in crystallographic data for iridium-phosphine complexes?

  • Methodological Answer :

  • Data collection : Ensure high-resolution datasets (e.g., < 0.8 Å) to reduce thermal motion artifacts.
  • Model refinement : Use restraints for disordered PPh₃ ligands.
  • Validation tools : Check using R-factors, residual density maps, and software like PLATON .

Q. How can researchers analyze contradictory catalytic activity data in hydrogenation studies using this complex?

  • Methodological Answer :

  • Control experiments : Test substrate purity, solvent effects, and trace O₂/H₂O levels.
  • Kinetic profiling : Compare turnover frequencies (TOF) under standardized conditions.
  • Computational insights : Use DFT to identify competing reaction pathways (e.g., oxidative addition vs. ligand dissociation) .

Q. What experimental designs optimize the use of this complex in asymmetric catalysis?

  • Methodological Answer :

  • Ligand modification : Introduce chiral auxiliaries (e.g., BINAP) via ligand exchange.
  • Substrate screening : Test enantioselectivity with prochiral alkenes or ketones.
  • In-situ monitoring : Use stopped-flow IR or UV-vis to track intermediates .

Q. Methodological Tables

Table 1 : Key Computational Parameters for DFT Studies

ParameterRecommended SettingPurposeReference
FunctionalB3LYPBalances accuracy and cost
Basis Set (Ir)LANL2DZRelativistic effects for Ir
Basis Set (C, H, O, P)6-31G*Electron correlation accuracy
Solvent ModelPCM (e.g., CH₂Cl₂)Mimics reaction environment

Table 2 : Common Crystallographic Data for Iridium Complexes

ParameterTypical RangeNotesReference
Ir–P Bond Length2.25–2.35 ÅVaries with ligand crowding
Ir–CO Bond Length1.80–1.85 ÅConfirms CO ligation
Unit Cell Volume~6800 ųMonoclinic systems common

相似化合物的比较

Structural and Electronic Comparison with Analogous Complexes

Iridium-Based Analogues

  • Carbonylchlorobis(triphenylphosphine)iridium(I) (CAS 14871-41-1): Formula: C₃₇H₃₀ClIrOP₂; Molecular Weight: 780.25 g/mol . Structural Difference: Replaces the hydride ligand with chloride, altering redox properties.

Rhodium-Based Homologue

  • Carbonylhydridotris(triphenylphosphine)rhodium(I) (CAS 17185-29-4):
    • Formula: C₅₅H₄₆OP₃Rh; Molecular Weight: 921.85 g/mol .
    • Electronic Differences: Rhodium (Rh) has a lower atomic number than Ir, leading to weaker metal-ligand bonds.
    • Catalytic Performance: Less efficient in C–H borylation compared to Ir due to lower electron-richness .

Ruthenium-Based Complexes

  • Carbonyldihydridotris(triphenylphosphine)ruthenium(II) (CAS 25360-32-1):
    • Formula: C₅₅H₄₇OP₃Ru; Molecular Weight: 917.97 g/mol .
    • Oxidation State: Ru(II) vs. Ir(I), resulting in distinct catalytic pathways (e.g., hydrogen transfer vs. C–H activation) .
  • Carbonylchlorohydridotris(triphenylphosphine)ruthenium(II) (CAS 16971-33-8):
    • Formula: C₅₅H₄₆ClOP₃Ru; Molecular Weight: 952.41 g/mol .
    • Hybrid Ligands: Combines CO, Cl⁻, and H⁻ ligands, enabling versatile redox chemistry .

准备方法

Historical Development of Synthesis Approaches

The preparation of IrH(CO)(PPh₃)₃ builds upon methodologies developed for its rhodium analogue, RhH(CO)(PPh₃)₃. Early efforts focused on multi-step reactions involving iridium chloride precursors, triphenylphosphine ligands, and carbon monoxide under controlled conditions . A critical challenge lay in achieving complete ligand substitution while avoiding the formation of chloride-containing by-products, which could impair catalytic activity . For instance, Wilkinson’s catalyst (RhCl(PPh₃)₃) served as a template for adapting analogous iridium complexes, though the larger ionic radius and distinct electronic properties of iridium necessitated modified reaction conditions .

One-Pot Synthesis Methodology

Reaction Components and Stoichiometry

The one-pot synthesis of IrH(CO)(PPh₃)₃ involves the following key components:

  • Iridium precursor : Typically iridium(III) chloride hydrate (IrCl₃·xH₂O).

  • Ligand : Triphenylphosphine (PPh₃) in a 3:1 molar ratio relative to iridium.

  • Reducing agent : Hydrogen gas (H₂) or sodium borohydride (NaBH₄).

  • Carbon monoxide source : CO gas or a carbonyl-generating reagent.

  • Solvent : Primary or secondary alcohols (e.g., ethanol, 2-propanol) to enhance solubility and facilitate precipitation .

Reaction equation :

IrCl3+3PPh3+CO+H2IrH(CO)(PPh3)3+3HCl\text{IrCl}3 + 3\,\text{PPh}3 + \text{CO} + \text{H}2 \rightarrow \text{IrH(CO)(PPh}3)_3 + 3\,\text{HCl}

Critical Process Parameters

  • Temperature : Maintained between 60–80°C to balance reaction kinetics and product stability .

  • Pressure : CO and H₂ pressures of 1–3 atm to drive ligand substitution and reduction.

  • Solvent volume : Optimized to ensure high volumetric yield (>10 g/L), a key factor for industrial feasibility .

Characterization and Analytical Data

Spectroscopic Properties

Property Value Source
Infrared (νCO)1,980–2,010 cm⁻¹
Proton NMR (δIr-H)-10.5 to -12.0 ppm (quartet)
Melting point170°C
SolubilityChloroform, toluene

The infrared carbonyl stretch (νCO) is a diagnostic marker for successful synthesis, as it reflects the electronic environment of the iridium center . Proton NMR reveals a characteristic hydride resonance split by coupling to phosphorus ligands .

Purity and Yield Optimization

  • Chloride content : Controlled to <500 ppm via thorough washing with deoxygenated solvents .

  • Yield : Exceeds 95% under optimized conditions, with impurities primarily arising from residual PPh₃ or solvent .

Comparative Analysis with Rhodium Analogues

While the synthesis of IrH(CO)(PPh₃)₃ mirrors that of RhH(CO)(PPh₃)₃, key differences include:

  • Reactivity : Iridium’s slower ligand substitution kinetics necessitate longer reaction times (24–48 hours vs. 12–24 hours for rhodium) .

  • Reduction potential : Iridium(III) requires stronger reducing agents (e.g., H₂ at higher pressures) compared to rhodium .

  • Product stability : The iridium complex exhibits greater thermal stability, enabling isolation at higher temperatures .

Industrial-Scale Production Considerations

Economic and Environmental Factors

  • Volumetric yield : Achieves 8–12 g/L in ethanol, reducing solvent waste .

  • Solvent recovery : Alcohols are distilled and reused, aligning with green chemistry principles .

  • Catalyst lifetime : IrH(CO)(PPh₃)₃ demonstrates >100 cycles in hydroformylation reactions, enhancing cost-effectiveness .

属性

IUPAC Name

carbon monoxide;iridium;triphenylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C18H15P.CO.Ir/c3*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2;/h3*1-15H;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWVGPTPQWABNND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[O+].C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Ir]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C55H45IrOP3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1007.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17250-25-8
Record name Iridium, carbonylhydrotris(triphenylphosphine)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Carbonylhydrotris(triphenylphosphine)iridium
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.514
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。